DIETHOXYPHOSPHINYL THIOAMIDE
Overview
Description
DIETHOXYPHOSPHINYL THIOAMIDE is a chemical compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group. This substitution imparts unique chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHOXYPHOSPHINYL THIOAMIDE typically involves the use of sulfuration agents. One common method is the reaction of diethyl phosphite with thioamide precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of environmentally friendly solvents and reagents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
DIETHOXYPHOSPHINYL THIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the thioamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioamides. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
DIETHOXYPHOSPHINYL THIOAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DIETHOXYPHOSPHINYL THIOAMIDE involves its interaction with specific molecular targets. In biological systems, it inhibits the enzyme thyroid peroxidase, reducing the synthesis of thyroid hormones. This inhibition occurs through the formation of a covalent bond with the enzyme’s active site, blocking its activity . Additionally, the compound can interact with other proteins and enzymes, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Propylthiouracil: Used in the treatment of hyperthyroidism.
Thiamazole: Another antithyroid drug with similar properties.
Etionamide: An antibiotic used in the treatment of tuberculosis.
Uniqueness
DIETHOXYPHOSPHINYL THIOAMIDE is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to form stable complexes with metals and its use as a versatile building block in organic synthesis set it apart from other thioamides .
Properties
IUPAC Name |
2-diethoxyphosphorylethanethioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO3PS/c1-3-9-11(8,10-4-2)5-6(7)12/h3-5H2,1-2H3,(H2,7,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPHFFRQTRUHMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=S)N)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77679-10-8 | |
Record name | Diethyl (2-amino-2-thioxoethyl)-phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.